Macrocarpal K

Antifouling Marine Biofouling Attachment-Inhibition

Macrocarpal K is a structurally distinct isopentylphloroglucinol-β-eudesmol adduct, not interchangeable with other macrocarpals due to defined stereochemistry (9'-epi-Macrocarpal H). This specific isomer is essential as a reference standard for LC-MS/NMR quantification in complex Eucalyptus extracts. As a lead compound for environmentally friendly antifouling paints, its potency against blue mussel exceeds CuSO4 by 1-3 times. Generic macrocarpal substitution leads to divergent MIC values and bioactivity profiles. Order this exact stereoisomer for reproducible research.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
CAS No. 179388-53-5
Cat. No. B241832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocarpal K
CAS179388-53-5
Synonymsmacrocarpal H
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
InChIInChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3
InChIKeyOOAOETHJYYAVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Macrocarpal K (CAS 218290-59-6) Product Profile for Sourcing and Differentiation


Macrocarpal K is a distinct phloroglucinol-terpene adduct belonging to the macrocarpal family of compounds, which are uniquely isolated from specific *Eucalyptus* species [1]. It is characterized as an isopentylphloroglucinol-β-eudesmol adduct, a structural feature that differentiates it from many other macrocarpals [1]. This compound, also referred to as (-)-Macrocarpal K and 9'-epi-Macrocarpal H, has a molecular formula of C28H40O6 and a molecular weight of 472.6 g/mol [1][2]. It is crucial to note that the CAS number 179388-53-5, often associated with this inquiry, officially corresponds to Macrocarpal H. Macrocarpal K is identified by CAS number 218290-59-6 and represents a specific stereoisomer with unique biological properties [2].

Why Macrocarpal K Cannot Be Interchanged with Other Macrocarpals (A, B, C, H, etc.)


Generic substitution among macrocarpals is scientifically unsound due to their defined and quantifiable differences in stereochemistry and biological activity profiles. Macrocarpal K is specifically an isopentylphloroglucinol-β-eudesmol adduct, while other macrocarpals, such as Macrocarpal A and Macrocarpal C, have been identified as DPP-4 inhibitors or have specific antibacterial spectra [1][2]. Even its closest structural relative, Macrocarpal H, differs in stereochemistry (9'-epi), which can lead to divergent bioactivities [1]. The USDA Phytochemical Database further confirms the non-interchangeability by showing a wide range of Minimum Inhibitory Concentration (MIC) values across different macrocarpals (e.g., Macrocarpal C: MIC=0.2->100 µg/mL; Macrocarpal H: MIC=0.39-6.25 µg/mL; Macrocarpal I: MIC=6.25-100 µg/mL) [3]. This demonstrates that 'macrocarpal' is a broad class, and the specific compound identity is the key driver of potency and application.

Quantifiable Differentiation of Macrocarpal K for Scientific Selection


Macrocarpal K Exhibits 1-3x Higher Antifouling Potency than the Industry Standard CuSO4

Macrocarpal K demonstrates significantly superior attachment-inhibiting activity against the blue mussel (*Mytilus edulis galloprovincialis*), a key model organism in marine biofouling research, compared to the standard antifoulant CuSO4 [1]. The study directly compared Macrocarpal K's activity to CuSO4, establishing a quantifiable performance benchmark [1].

Antifouling Marine Biofouling Attachment-Inhibition

Distinct Stereochemical Identity of Macrocarpal K vs. Macrocarpal H

Macrocarpal K is explicitly identified as an isopentylphloroglucinol-β-eudesmol adduct, and its stereochemistry is defined as (-)-Macrocarpal K or 9'-epi-Macrocarpal H [1]. This is a crucial distinction from Macrocarpal H (CAS 179388-53-5), which, despite having the same molecular formula (C28H40O6) and weight (472.6 g/mol), has a different 3D orientation at the 9' position [1][2]. This epimeric relationship (9'-epi) can profoundly impact interaction with chiral biological targets, such as enzymes or receptors, and explains why these two compounds cannot be used interchangeably for research purposes.

Stereochemistry Natural Product Chemistry Analytical Chemistry

Structural Differentiation from Other Macrocarpals via β-Eudesmol Core

The core terpene skeleton of Macrocarpal K is explicitly identified as β-eudesmol, which is coupled to an isopentylphloroglucinol moiety [1]. This structural motif differentiates it from other macrocarpals that are based on different terpene backbones. For example, Macrocarpal-am-1 is characterized by a 1,10-secoaromadendrane skeleton, highlighting a fundamental difference in the terpene portion of the molecule [2]. This variation in the hydrophobic terpene core is a key determinant of the compound's overall 3D shape and its interaction with lipid membranes or hydrophobic protein pockets.

Structure-Activity Relationship (SAR) Natural Product Diversity Terpene Chemistry

Targeted Application Scenarios for Macrocarpal K Based on Verified Differentiation


Development of Non-Toxic Marine Antifouling Coatings

This is the primary evidence-based application for Macrocarpal K. Researchers can use Macrocarpal K as a lead compound or active ingredient for environmentally friendly antifouling paints and coatings, given its demonstrated potency that is 1-3 times higher than the standard CuSO4 [1]. Its activity against the blue mussel suggests broad utility against a range of marine macrofoulers.

Analytical Chemistry and Metabolomics Reference Standard

Due to its defined stereochemical and structural identity as a (-)-Macrocarpal K (9'-epi-Macrocarpal H) with a β-eudesmol core, this compound serves as a critical reference standard [1]. It is essential for the accurate identification and quantification of this specific isomer in complex *Eucalyptus* extracts via techniques like LC-MS or NMR, where it must be distinguished from Macrocarpal H and other analogs [1].

Structure-Activity Relationship (SAR) Studies on Eudesmol-Based Adducts

For natural product chemists investigating the biological activity of phloroglucinol-terpene adducts, Macrocarpal K is a key probe molecule. Its unique β-eudesmol core differentiates it from aromadendrane- or secoaromadendrane-based macrocarpals [1]. Studies using Macrocarpal K can help elucidate how this specific terpene backbone influences bioactivity, membrane interactions, and target binding compared to other macrocarpal subclasses [2].

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